2-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
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Overview
Description
2-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the reaction of 2-chloroacetamide with 5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazole. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). After completion, the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
2-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 2-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death. Additionally, the compound may interact with cellular membranes, leading to increased permeability and cell lysis .
Comparison with Similar Compounds
2-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide can be compared with other thiadiazole derivatives, such as:
5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazole: This compound lacks the chloroacetamide moiety, making it less reactive in certain chemical reactions.
2-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide: This compound has a benzamide group instead of an acetamide group, which may alter its biological activity and chemical reactivity.
2-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propionamide: This compound has a propionamide group, which may affect its solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-chloro-N-[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3OS2/c1-5(2)4-14-8-12-11-7(15-8)10-6(13)3-9/h5H,3-4H2,1-2H3,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTQJKVRCXNASH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NN=C(S1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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